molecular formula C11H12N2O2 B8427562 3-(2-Cyanopyridin-4-yl)propyl acetate

3-(2-Cyanopyridin-4-yl)propyl acetate

Cat. No.: B8427562
M. Wt: 204.22 g/mol
InChI Key: WMOSOYIGMOXESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Cyanopyridin-4-yl)propyl acetate is a pyridine derivative characterized by a cyano (-CN) group at the 2-position of the pyridine ring and a propyl acetate chain at the 4-position. The acetate moiety enhances solubility and reactivity, while the electron-withdrawing cyano group influences the electronic properties of the pyridine ring, affecting its nucleophilic and electrophilic behavior.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(2-cyanopyridin-4-yl)propyl acetate

InChI

InChI=1S/C11H12N2O2/c1-9(14)15-6-2-3-10-4-5-13-11(7-10)8-12/h4-5,7H,2-3,6H2,1H3

InChI Key

WMOSOYIGMOXESV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1=CC(=NC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Pyridine Derivatives

Pyridine-based esters with varying substituents offer a basis for comparison. Key analogs include:

Compound Name Substituent Position/Group Key Structural Features Reference
3-(2-Cyanopyridin-4-yl)propyl acetate 2-CN, 4-propyl acetate Electron-withdrawing -CN, ester group -
Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate 2-Cl, 4-I, 3-acrylate Halogen substituents, acrylate chain
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate 4-Cl, 3-acrylate Chloro group, conjugated ester
3-{2-(1-Azulyl)ethoxy}propyl acetate Azulene-ethoxy, propyl acetate Bulky azulene moiety, ethoxy spacer

Key Observations :

  • Electronic Effects: The cyano group in this compound increases the pyridine ring's electrophilicity compared to chloro or iodo substituents, which exert weaker electron-withdrawing effects .
  • Steric Considerations : Bulky substituents like azulene (in 3-{2-(1-azulyl)ethoxy}propyl acetate) reduce reactivity in nucleophilic substitutions, whereas smaller groups (e.g., -CN, -Cl) enable broader synthetic utility .

Physical and Microstructural Properties

While direct data on this compound are scarce, analogs provide clues:

  • 3-(Trimethoxysilyl)propyl methacrylate (from bone scaffold research) shares a propyl ester backbone. Its micro-CT analysis revealed macroporous structures, suggesting that ester chain length and substituents critically influence material properties .

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